molecular formula C15H20O2 B14217799 Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- CAS No. 526211-28-9

Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl-

Cat. No.: B14217799
CAS No.: 526211-28-9
M. Wt: 232.32 g/mol
InChI Key: ZKYNOIAIAIWUNE-UHFFFAOYSA-N
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Description

Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- is an organic compound with a complex structure that includes a phenyl group, a methoxycyclohexyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- typically involves the reaction of phenylacetone with methoxycyclohexane under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or cyclohexanone derivatives.

    Reduction: Formation of 2-(1-methoxycyclohexyl)-1-phenylethanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(1-methylcyclohexyl)-
  • Ethanone, 1-(1-methyl-3-cyclohexen-3-yl)

Uniqueness

Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- is unique due to the presence of the methoxycyclohexyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

526211-28-9

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(1-methoxycyclohexyl)-1-phenylethanone

InChI

InChI=1S/C15H20O2/c1-17-15(10-6-3-7-11-15)12-14(16)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3

InChI Key

ZKYNOIAIAIWUNE-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCC1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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